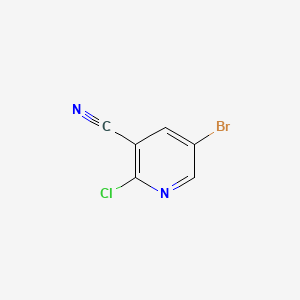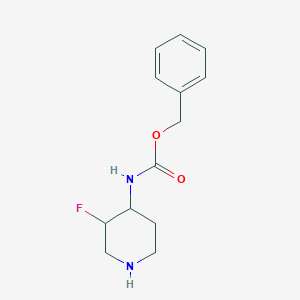
2-(4-Iodophenoxy)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, has been achieved through reactions involving o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)acetonitrile, although the presence of the iodine substituent might require modifications to the reaction conditions or starting materials.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the electrochemical oxidation of phenols and their derivatives has been investigated, which provides insights into the electronic properties of the phenoxy group in such compounds . The iodine atom in this compound would likely influence its electronic properties and reactivity due to its heavy atom effect.
Chemical Reactions Analysis
The papers discuss various reactions involving phenoxy acetonitriles and related compounds. For instance, the photolysis of chlorinated biphenyls in acetonitrile-water solutions leads to complex reaction pathways, including intramolecular proton transfer and dehydrochlorination processes . Similarly, the photodecomposition of hydrogen peroxide in acetonitrile can lead to the hydroxylation of phenols . These studies suggest that this compound could undergo photochemical reactions and potentially serve as a precursor for hydroxylated products under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, the solubility and reactivity in acetonitrile are relevant for understanding the behavior of phenoxy acetonitriles in solution . The iodine substituent would contribute to the compound's polarity and could affect its solubility and reactivity compared to non-halogenated analogs.
Wissenschaftliche Forschungsanwendungen
Catalytic and Synthetic Applications
A novel catalytic method utilizing hypervalent iodine for the oxidation of phenol derivatives has been developed, demonstrating the utility of iodophenoxides in synthetic chemistry. This method involves the reaction of P-alkoxyphenols with 4-iodophenoxyacetic acid, leading to the efficient production of P-quinones, indicating the potential role of similar iodophenoxy compounds in organic synthesis (Yakura & Konishi, 2007).
Material Science and Molecular Interactions
Studies on the assembly of trinuclear complexes in acetonitrile reveal the intricate interactions between iodophenoxides and metals, providing a foundation for the development of new materials with potential electronic and magnetic properties. The formation of a trinuclear complex with semi-coordinated iodides showcases the role of iodophenoxides in the stabilization of complex molecular architectures (Song et al., 2005).
Electrochemical Studies
Electrochemical studies on related compounds in acetonitrile highlight the potential of iodophenoxides in electrochemical applications. For instance, the voltammetric and spectroelectrochemical examination of 4-aminophenol demonstrates the electrochemical behavior of phenols in acetonitrile, suggesting that similar compounds like 2-(4-Iodophenoxy)acetonitrile could have applications in electrochemical sensors and devices (Schwarz et al., 2003).
Analytical Chemistry
The use of acetonitrile as a solvent in analytical techniques, such as capillary electrophoresis, underscores its importance in the analysis of complex mixtures. This highlights the potential utility of iodophenoxides in enhancing analytical methodologies, particularly in non-aqueous environments where their chemical stability and interaction properties could be advantageous (Vaher et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKVMAJULRRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


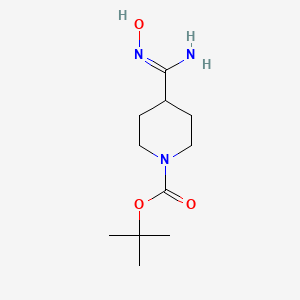
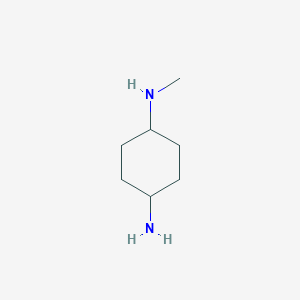


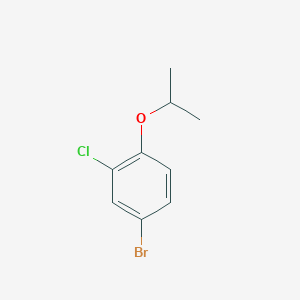
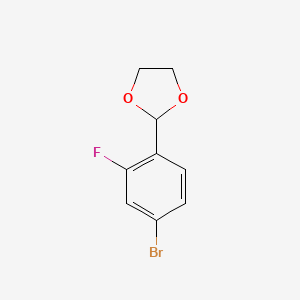

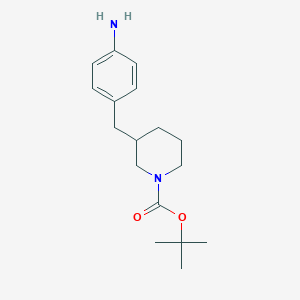
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

